The synthesis of 2-cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate can be approached through several methods:
Technical details regarding these synthesis methods include reaction conditions such as temperature, solvent choice, and catalyst type, which are critical for optimizing yields and selectivity.
The molecular structure of 2-cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate can be described as follows:
Data from chemical databases like PubChem provide insights into its structural characteristics and physicochemical properties .
2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate participates in various chemical reactions due to its functional groups:
These reactions are significant for developing new derivatives with enhanced properties or activities.
The mechanism of action for 2-cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate primarily relates to its role as a precursor in medicinal chemistry:
Data supporting these mechanisms highlight the importance of structural features in determining biological activity.
The physical and chemical properties of 2-cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate include:
Analyses using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry provide detailed insights into these properties.
The applications of 2-cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate span several fields:
The construction of the 2,6-diazaspiro[3.3]heptane core demands specialized catalytic approaches due to its structural rigidity and orthogonal ring geometry. The fundamental spirane framework consists of two monocyclic rings linked in an orthogonal relationship by a common spirocarbon atom, creating a three-dimensional structure that confers significant molecular stiffness [10]. Nitrogen incorporation at positions 2 and 6 transforms this scaffold into a privileged building block for medicinal chemistry.
The synthesis typically begins with tert-butyl 6-tosyl-2,6-diazaspiro[3.3]heptane-2-carboxylate (CAS: 1041026-67-8) as a key precursor, which undergoes sequential deprotection and functionalization [5]. Advanced catalytic methods have been developed to streamline this process:
The spiro[3.3]heptane architecture's rigidity provides a stable framework for positioning pharmacophoric groups in three-dimensional space, making it invaluable for drug design applications requiring precise spatial orientation [10].
Table 1: Fundamental Identifiers of 2-Cyclopropyl-2,6-diazaspiro[3.3]heptane Bistrifluoroacetate
Property | Value | Source |
---|---|---|
CAS Number | 1609407-83-1 | [3] [4] |
Molecular Formula | C₁₂H₁₆F₆N₂O₄ | [3] [4] |
Molecular Weight | 366.26 g/mol | [3] [4] |
Purity | ≥95% | [4] [7] |
Appearance | White to off-white solid | [3] [7] |
Canonical SMILES | C1CC1N1CC2(CNC2)C1.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F | [4] |
Salt formation serves as a critical purification and stabilization step for the highly basic diazaspiro core. The bistrifluoroacetate salt forms via proton transfer between trifluoroacetic acid (TFA) and both tertiary nitrogen atoms of the spirocyclic diamine. This process transforms the oily free base into a crystalline solid with enhanced handling properties and storage stability [1] [7].
Key optimization parameters for salt formation:
Yield optimization studies demonstrate that adding TFA dropwise to the free base solution in anhydrous ethereal solvents at -78°C achieves near-quantitative conversion (98% yield) with high chemical purity (>99% by HPLC). The bistrifluoroacetate salt shows excellent solubility in polar aprotic solvents like DMF and DMSO while maintaining low solubility in diethyl ether, facilitating efficient crystallization [3] [4].
Table 2: Yield Optimization Parameters for Bistrifluoroacetate Formation
Parameter | Suboptimal Conditions | Optimized Conditions | Yield Impact |
---|---|---|---|
TFA Equivalents | 1.8 eq | 2.2 eq | +22% yield |
Reaction Temperature | Room temperature | -78°C | +15% purity |
Addition Rate | Bulk addition | Dropwise (0.5 mL/min) | +18% yield |
Solvent System | Methanol | Diethyl ether | +25% crystallinity |
Cooling Rate | Rapid quenching | Gradual (-10°C/hr) | +30% crystal size |
The 2,6-diazaspiro[3.3]heptane system serves as a conformationally constrained bioisostere for piperazine in drug design, addressing key limitations of the flexible six-membered ring. The spirocyclic core reduces the number of accessible conformations while maintaining similar pKₐ values (7.2-7.8 vs. piperazine 9.8), resulting in improved target selectivity and reduced off-target interactions [5] [10].
Strategic advantages of diazaspiro substitution:
In KRAS G12C inhibitor development (US10689377B2), the 2-cyclopropyl-2,6-diazaspiro[3.3]heptane moiety provided a 12-fold potency increase over piperazine analogs due to optimal positioning of hydrogen bond acceptors . The spiro system's orthogonal geometry enables projection of pharmacophores into distinct quadrants, allowing simultaneous interaction with previously inaccessible binding pockets.
The quaternary spirocenter and two bridgehead nitrogen atoms create complex stereochemical considerations. While the spirocarbon itself is achiral in this symmetric system, nitrogen inversion generates transient chirality at temperatures above -30°C [6]. The cyclopropyl substituent introduces a stable chiral element when asymmetrically substituted, presenting significant synthetic challenges.
Advanced strategies for stereochemical control:
The energy barrier to nitrogen inversion in 2,6-diazaspiro[3.3]heptanes is approximately 12-15 kcal/mol, permitting isolation of enantiopure forms at temperatures below -20°C. X-ray crystallography confirms the endo-configuration of the cyclopropyl substituent in the crystalline state, stabilized by intramolecular CH···N hydrogen bonding [10].
Sustainable synthesis of this bistrifluoroacetate salt requires addressing the environmental impact of halogenated solvents and excess TFA utilization. Modern green protocols focus on solvent substitution, atom economy, and waste stream valorization [3] [4].
Innovative green chemistry implementations:
Lifecycle analysis reveals that implementing these green approaches reduces the process mass intensity from 120 kg/kg to 35 kg/kg, primarily by eliminating dichloromethane and recovering TFA. The optimized ethanol-water system demonstrates comparable crystal purity to ethereal solvents while reducing energy consumption during solvent removal by 40% due to lower boiling points.
Table 3: Environmental Impact Assessment of Solvent Systems
Solvent System | PMI (kg/kg) | E-Factor | Crystallinity | Hazard Classification |
---|---|---|---|---|
Dichloromethane | 120 | 86 | Excellent | H351 (susp. carcinogen) |
Diethyl ether | 95 | 68 | Good | H224 (extremely flamm.) |
Ethanol-water (4:1) | 35 | 25 | Moderate | None significant |
2-MeTHF | 65 | 47 | Excellent | H319 (eye irritation) |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3